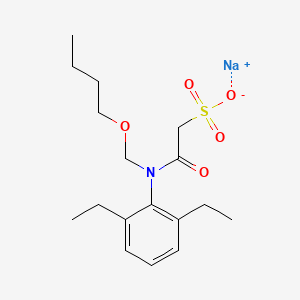
4-氟萘-2-羧酸
描述
4-Fluoronaphthalene-2-carboxylic acid is a chemical compound belonging to the family of naphthalene carboxylic acids. It has garnered significant attention in scientific research due to its potential biological activity and applications in various fields.
科学研究应用
4-Fluoronaphthalene-2-carboxylic acid is a versatile compound with applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
As a carboxylic acid derivative, it may interact with various enzymes and proteins that are involved in metabolic processes .
Mode of Action
The mode of action of 4-Fluoronaphthalene-2-carboxylic acid is likely to involve interactions with its targets through the carboxylic acid functional group. Carboxylic acids are known to undergo reactions such as nucleophilic addition, which is greatly enhanced in the presence of a strong acid . This could result in changes to the targets, potentially altering their function.
Biochemical Pathways
For instance, they can be involved in the citric acid cycle, a crucial pathway for energy production in cells .
Pharmacokinetics
The properties of carboxylic acids suggest that they are generally well-absorbed and can be distributed throughout the body .
Action Environment
The action, efficacy, and stability of 4-Fluoronaphthalene-2-carboxylic acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is used .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoronaphthalene-2-carboxylic acid typically involves the fluorination of naphthalene derivatives followed by carboxylation. One common method is the direct fluorination of naphthalene-2-carboxylic acid using fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of 4-fluoronaphthalene-2-carboxylic acid may involve large-scale fluorination processes, often utilizing specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions: 4-Fluoronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
相似化合物的比较
- 4-Fluoro-1-naphthoic acid
- Naphthalene-2-carboxylic acid
- 4-Fluoronaphthalene-1-carboxylic acid
Comparison: 4-Fluoronaphthalene-2-carboxylic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group on the naphthalene ring. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For example, the position of the fluorine atom can affect the compound’s ability to participate in substitution reactions or interact with biological targets .
属性
IUPAC Name |
4-fluoronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWXPXKWRJJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60778975 | |
| Record name | 4-Fluoronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60778975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-61-7 | |
| Record name | 4-Fluoro-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13772-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60778975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)





![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)

![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)

